Paliperidone E-oxime-d4 Paliperidone E-oxime-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16677034
InChI: InChI=1S/C23H28F2N4O3/c1-14-17(23(31)29-9-2-3-20(30)22(29)26-14)8-12-28-10-6-15(7-11-28)21(27-32)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,30,32H,2-3,6-12H2,1H3/b27-21-/i8D2,12D2
SMILES:
Molecular Formula: C23H28F2N4O3
Molecular Weight: 450.5 g/mol

Paliperidone E-oxime-d4

CAS No.:

Cat. No.: VC16677034

Molecular Formula: C23H28F2N4O3

Molecular Weight: 450.5 g/mol

* For research use only. Not for human or veterinary use.

Paliperidone E-oxime-d4 -

Specification

Molecular Formula C23H28F2N4O3
Molecular Weight 450.5 g/mol
IUPAC Name 9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-[(Z)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Standard InChI InChI=1S/C23H28F2N4O3/c1-14-17(23(31)29-9-2-3-20(30)22(29)26-14)8-12-28-10-6-15(7-11-28)21(27-32)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,30,32H,2-3,6-12H2,1H3/b27-21-/i8D2,12D2
Standard InChI Key CLNKYXBDIXTFRW-AILYZEJYSA-N
Isomeric SMILES [2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)F
Canonical SMILES CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

Paliperidone E-oxime-d4 (CAS 1020719-55-4) is a deuterated isotopologue of paliperidone E-oxime, characterized by the substitution of four hydrogen atoms with deuterium at the 1,1,2,2 positions of the ethyl group within the piperidinyl side chain . Its molecular formula is C23H24D4F2N4O3\text{C}_{23}\text{H}_{24}\text{D}_4\text{F}_2\text{N}_4\text{O}_3, with a molecular weight of 450.50 g/mol . The parent compound, paliperidone E-oxime, features an (E)-configuration oxime group (-CH=N-OH) at the 4-position of the piperidine ring, which is critical for its stereochemical stability and interaction with analytical detectors .

Table 1: Comparative Molecular Data

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
PaliperidoneC23H27FN4O3\text{C}_{23}\text{H}_{27}\text{FN}_4\text{O}_3426.48144598-75-4
Paliperidone E-oximeC23H28F2N4O3\text{C}_{23}\text{H}_{28}\text{F}_2\text{N}_4\text{O}_3446.491388021-46-2
Paliperidone E-oxime-d4C23H24D4F2N4O3\text{C}_{23}\text{H}_{24}\text{D}_4\text{F}_2\text{N}_4\text{O}_3450.501020719-55-4

Spectroscopic and Chromatographic Properties

The deuterium labeling in Paliperidone E-oxime-d4 induces subtle but measurable shifts in its spectroscopic profiles. Nuclear magnetic resonance (NMR) spectra exhibit split signals for the deuterated ethyl group, while mass spectrometry (MS) reveals a distinct mass-to-charge (m/zm/z) ratio difference of +4 compared to the non-deuterated form . These properties enable unambiguous identification in high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of Paliperidone E-oxime-d4 involves a multi-step process beginning with risperidone, the progenitor antipsychotic. Key steps include:

  • Oxime Formation: Reaction of risperidone with hydroxylamine hydrochloride in methanol under reflux (50–90°C) to yield paliperidone E-oxime .

  • Deuterium Incorporation: Isotopic exchange using deuterated reagents (e.g., D2O\text{D}_2\text{O}, NaBD4\text{NaBD}_4) targets the ethylpiperidinyl side chain, ensuring >99% isotopic purity .

  • Purification: Chromatographic techniques (e.g., preparative HPLC) isolate the deuterated product while preserving the E-oxime configuration .

Industrial-Scale Challenges

Industrial production necessitates stringent control over reaction conditions to prevent isotopic dilution or racemization. Advanced purification systems, such as simulated moving bed (SMB) chromatography, are employed to achieve batch consistency .

Table 2: Key Synthetic Parameters

ParameterOptimal ConditionImpact on Yield
Reaction Temperature75°CMaximizes oxime formation
Deuterium SourceD2O\text{D}_2\text{O}Minimizes side reactions
Purification MethodPreparative HPLCEnsures >99% purity

Analytical and Pharmacological Applications

Role in Mass Spectrometry

As an internal standard, Paliperidone E-oxime-d4 mitigates matrix effects in LC-MS/MS assays, improving the accuracy of paliperidone quantification in plasma and cerebrospinal fluid . Its deuterated structure co-elutes with the analyte, normalizing ionization efficiency variations.

Pharmacokinetic Studies

Clinical trials leveraging this compound have elucidated paliperidone’s metabolism, including its conversion to 9-hydroxyrisperidone and subsequent renal excretion . Notably, studies in schizoaffective disorder patients demonstrated paliperidone’s efficacy in reducing PANSS scores by 20.0 points versus 10.8 for placebo (p<0.001p < 0.001) .

GHS CodeHazard StatementPrecautionary Measure
GHS02Flammable liquidAvoid ignition sources
GHS06Toxic if swallowedUse fume hood
GHS08Health hazardWear protective gloves

Regulatory Status

Due to its controlled substance classification, procurement requires permits under the Chemical Weapons Convention (CWC) and adherence to biosafety level 2 (BSL-2) protocols .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator